

structure-activity relationship of (S)-GSK1379725A

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Compound of Interest		
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An In-depth Technical Guide on the Structure-Activity Relationship of **(S)-GSK1379725A**, a Selective BPTF Bromodomain Inhibitor

Introduction

(S)-GSK1379725A, also referred to as (S)-1, has been identified as a selective ligand and inhibitor of the bromodomain and PHD finger containing transcription factor (BPTF).[1][2][3] BPTF is a crucial component of the nucleosome remodeling factor (NURF) complex, which plays a significant role in chromatin remodeling and gene transcription.[4] Dysregulation of BPTF has been implicated in various cancers, making it a compelling target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of (S)-GSK1379725A, detailing its binding affinity, the impact of structural modifications on its activity, and the experimental protocols used for its evaluation.

Binding Affinity and Selectivity

(S)-GSK1379725A binds to the BPTF bromodomain with a dissociation constant (Kd) of 2.8 μM, as determined by Isothermal Titration Calorimetry (ITC).[1][2] This compound exhibits selectivity for BPTF over other bromodomains, notably showing no binding activity for BRD4.[1] [2] The initial racemic mixture, rac-1, was found to have a modest binding affinity, and subsequent studies identified the (S)-enantiomer as the active form.[3][5]

Quantitative Binding Data



The following table summarizes the binding affinities of **(S)-GSK1379725A** and its analogs for the BPTF bromodomain.

Compound	Modification	Binding Affinity (Kd, μM)	Assay
(S)-GSK1379725A ((S)-1)	-	2.8	ITC
rac-1	Racemic mixture of GSK1379725A	Modest binding	PrOF NMR
12	Ester hydrolysis product	Binding eliminated	PrOF NMR
9-11	Ester replaced with small amides	Weakened binding	PrOF NMR
5	Protic nitrogen of aminopyrimidine replaced with oxygen	-	-
6	Alkylation of the protic nitrogen of aminopyrimidine	-	-

Data sourced from Kirberger et al., 2019.[3]

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the **(S)-GSK1379725A** scaffold have provided valuable insights into the key structural features required for BPTF bromodomain binding.[3]

Core Scaffold Modifications

A critical finding from the SAR studies was the importance of the ester group. Hydrolysis of the methyl ester in **(S)-GSK1379725A** to the corresponding carboxylic acid (compound 12) resulted in a complete loss of binding to the BPTF bromodomain.[3] This suggests that the ester moiety is crucial for interaction with the binding pocket, likely through hydrogen bonding or specific hydrophobic interactions.



To enhance metabolic stability, the ester group was replaced with a series of amides (compounds 9-11). While these analogs were tolerated, they exhibited weaker binding affinity compared to the parent compound.[3] This indicates that while the ester can be replaced, its size, shape, and electronic properties are finely tuned for optimal binding.

Kinase Binding Pharmacophore

The aminopyrimidine moiety present in **(S)-GSK1379725A** is a known kinase-binding pharmacophore, which could lead to off-target effects.[3] To mitigate this, modifications such as replacing the protic nitrogen with an oxygen (compound 5) or alkylating the nitrogen (compound 6) were proposed to reduce kinase binding.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of **(S)-GSK1379725A**.

Protein-observed Fluorine (PrOF) NMR Spectroscopy

This technique was instrumental in the initial screening and characterization of ligand binding to a fluorine-labeled BPTF bromodomain.[3][5]

- Protein Preparation: The BPTF bromodomain is expressed and purified with a 5-fluorotryptophan (5FW) label incorporated.
- NMR Titration: A solution of the 5FW-labeled BPTF is prepared in a suitable buffer (e.g., phosphate-buffered saline).
- The test compound, dissolved in a compatible solvent like DMSO, is titrated into the protein solution.
- ¹⁹F NMR spectra are recorded at each titration point.
- Data Analysis: Changes in the chemical shift and line broadening of the ¹⁹F signal upon ligand binding are monitored. These changes are then used to determine binding affinity. A significant change indicates binding, while no change suggests a lack of interaction.



Isothermal Titration Calorimetry (ITC)

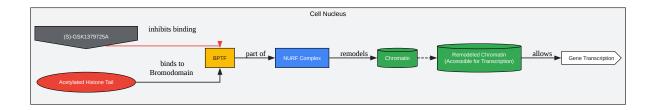
ITC is a quantitative technique used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd).[2]

- Sample Preparation: Unlabeled, purified BPTF bromodomain is placed in the sample cell of the calorimeter. The ligand, **(S)-GSK1379725A**, is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
- Titration: The ligand is injected into the protein solution in small, precise aliquots.
- Heat Measurement: The heat change associated with each injection is measured by the calorimeter.
- Data Analysis: The resulting data, a plot of heat change versus the molar ratio of ligand to protein, is fitted to a binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction. A Kd of 2.8 μM was obtained for (S)-GSK1379725A.[2]

Visualizations Signaling Pathway

The following diagram illustrates the general role of BPTF within the NURF complex in chromatin remodeling.





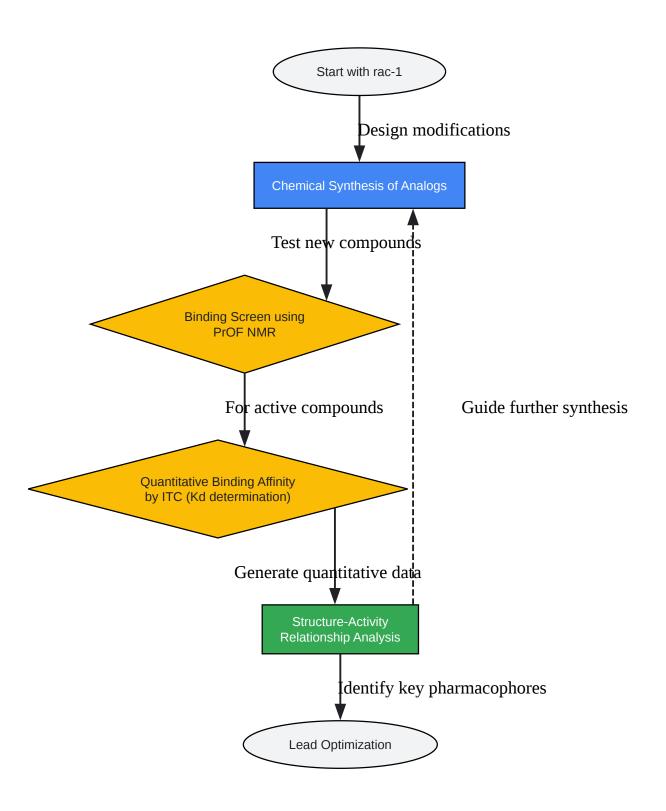
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Caption: BPTF's role in chromatin remodeling and its inhibition.

Experimental Workflow for SAR Determination

The logical flow for the structure-activity relationship studies of **(S)-GSK1379725A** is depicted below.





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Caption: Workflow for the SAR study of (S)-GSK1379725A.



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